
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate is a useful research compound. Its molecular formula is C8H17NO6 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the compound is a derivative of the amino acid l-serine . Amino acids, including L-serine, are fundamental building blocks of proteins and play crucial roles in various biological processes.
Mode of Action
It is known that the compound is used in the synthesis of other compounds . The tert-butoxycarbonyl (Boc) group in the compound is a protective group used in peptide synthesis . It is stable towards basic and nucleophilic conditions, making it useful in complex structures where selectivity is a prime issue .
Biochemical Pathways
L-serine, from which N-Boc-L-serine Hydrate is derived, is involved in several biochemical pathways. It is used for protein synthesis and in producing phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate . Moreover, L-serine is the precursor of two relevant coagonists of NMDA receptors: glycine and D-serine . The cytosolic “phosphorylated pathway” regulates de novo biosynthesis of L-serine, employing 3-phosphoglycerate generated by glycolysis .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
As a derivative of l-serine, it may contribute to the various biological processes that l-serine is involved in, such as protein synthesis and the production of various biomolecules .
Action Environment
The action, efficacy, and stability of N-Boc-L-serine Hydrate can be influenced by various environmental factors. For instance, the compound has been used in the synthesis of other compounds under ultrasound irradiation . Additionally, the compound has been used in a urea-choline chloride deep eutectic solvent, which is environmentally benign and cost-effective .
Biological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate, also known as Boc-serine, is a serine derivative that has garnered interest in various biological applications due to its structural properties and potential therapeutic uses. This article delves into its biological activity, including its effects on cellular processes, potential therapeutic roles, and relevant research findings.
- Molecular Formula : C₈H₁₅N₁O₅
- Molecular Weight : 205.21 g/mol
- CAS Number : 3262-72-4
- Purity : ≥98% .
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid functions primarily as a building block in peptide synthesis and has been shown to influence various biological pathways:
- Peptide Synthesis : It is used as a protecting group for amino acids in peptide synthesis, allowing for the selective modification of peptide chains without interfering with other functional groups.
- Neurotransmitter Modulation : Research indicates that serine derivatives can modulate neurotransmitter systems, potentially influencing cognitive functions and mood regulation.
Biological Activity
The biological activity of Boc-serine has been explored in various studies:
2. Enzyme Inhibition
Boc-serine and its derivatives have been studied for their ability to inhibit certain enzymes. For instance, they may act as inhibitors of serine proteases, which play crucial roles in numerous physiological processes, including digestion and immune response .
3. Role in Cancer Therapy
Some studies have indicated that amino acid derivatives can influence cancer cell proliferation. The modulation of metabolic pathways involving serine may affect tumor growth and survival, although specific data on Boc-serine's direct effects on cancer cells are still emerging .
Case Study 1: Serine Derivatives in Antimicrobial Research
A study investigated the antimicrobial properties of various serine derivatives against pathogenic bacteria. The findings revealed that certain modifications enhanced antimicrobial activity significantly compared to unmodified serine . While Boc-serine was not the primary focus, the implications for its use as a scaffold for developing new antimicrobial agents are noteworthy.
Case Study 2: Enzyme Interaction Studies
In a separate investigation, Boc-serine was used to study its interactions with serine proteases in vitro. The results indicated that Boc-serine could effectively inhibit enzyme activity at specific concentrations, suggesting its potential utility in therapeutic contexts where enzyme inhibition is desired .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Key Reaction Sequence:
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Triflate Intermediate Formation :
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Pyridone Displacement :
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Saponification and Amide Coupling :
Table 1: Reaction Conditions and Stereochemical Outcomes
Step | Reagents/Conditions | Stereochemical Outcome |
---|---|---|
Triflate Formation | NaH, THF, 0°C → RT | Partial racemization observed |
Pyridone Displacement | Pyridone, NaH, THF, 50°C | SN2 inversion dominant |
Saponification | NaOH, THF-H2O, RT | Racemization via enolate |
Amide Coupling | EDCl, HOBt, DMF, 0°C → RT | Retention of configuration |
Racemization Mechanisms
Racemization during saponification is attributed to enolate formation stabilized by aza-ylide resonance (Figure 2 in ). This phenomenon is exacerbated by:
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Strong bases (e.g., NaOH, NaH).
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Extended reaction times .
Mitigation Strategies:
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Mitsunobu Reaction : Replaces SN2 displacement under neutral conditions, preserving stereochemistry .
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Low-Temperature Saponification : Reduces enolate stability and racemization .
Diastereomeric Resolution
Chromatographic separation of diastereomers is required due to incomplete stereochemical control. X-ray crystallography confirms:
Table 2: Diastereomer Comparison
Property | (S,S,S)-Diastereomer | (R,S,S)-Diastereomer |
---|---|---|
IC50 (SARS-CoV-2 MPro) | 0.67 μM | >100 μM |
Crystallographic PDB | 7L0D | 7L0E |
Bioavailability (Rat) | 23% (oral) | Not reported |
Key Modifications:
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Ketoamide Formation : Oxidation of the hydroxy group to a ketone.
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Protease Binding : Forms a hemithioacetal with the catalytic cysteine (Cys145) .
Analytical Validation
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1H NMR : Distinct signals at δ 5.6–5.7 ppm (P2 methine) and δ 8.9–9.0 ppm (amide proton) confirm stereochemical integrity .
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X-ray Diffraction : Unambiguous assignment of (S)-configuration at the P2 position (PDB: 7L0D) .
Stability and Handling
Q & A
Q. Basic: What are the standard synthetic routes for preparing (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate?
The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amino group in a chiral amino acid precursor. A common method involves dissolving (S)-2-amino-3-hydroxypropanoic acid in aqueous NaOH, followed by dropwise addition of di-tert-butyl dicarbonate in acetone at 0°C. The reaction proceeds at room temperature for 4 hours, followed by acidification to pH 2 with citric acid, extraction with ethyl acetate, and purification via recrystallization or column chromatography . Variations include using LiOH in THF/water mixtures for hydrolysis of ester intermediates, as seen in the synthesis of fluorophenyl analogs .
Q. Basic: How should researchers handle and store this compound to ensure stability?
The compound is hygroscopic and sensitive to moisture and strong acids/bases. Store in airtight containers at 2–8°C in a dry, dark environment. Avoid contact with oxidizing agents (e.g., peroxides) and incompatible materials like strong bases, which may cleave the Boc group. Safety data sheets recommend using personal protective equipment (PPE) during handling due to its potential skin/eye irritation and respiratory toxicity .
Q. Advanced: What strategies optimize enantiomeric purity during synthesis?
Chiral purity is critical for biological activity. Use enantiomerically pure starting materials (e.g., (S)-2-amino-3-hydroxypropanoic acid) and monitor reactions with chiral HPLC or polarimetry. Enzymatic resolution (e.g., lipase-mediated ester hydrolysis) can separate undesired enantiomers. For Boc protection, maintain low temperatures (0–5°C) to minimize racemization, and avoid prolonged exposure to basic conditions .
Q. Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) across studies?
Discrepancies in spectral data may arise from hydrate vs. anhydrous forms, solvent effects, or impurities. For example, the hydroxyl proton in the hydrate form may show broad peaks in D₂O due to exchange. Cross-validate using:
- NMR : Compare chemical shifts in deuterated solvents (DMSO-d₆ vs. CDCl₃).
- IR : Confirm Boc carbonyl stretches (~1680–1720 cm⁻¹) and hydroxyl bands (~3300 cm⁻¹).
- XRD : Resolve hydrate-specific crystal packing if crystallinity permits .
Q. Advanced: What role does the tert-Boc group play in downstream applications?
The Boc group protects the amino functionality during multi-step syntheses (e.g., peptide coupling or functionalization at the hydroxy group). It is selectively removed under acidic conditions (e.g., TFA or HCl/dioxane) without affecting acid-sensitive moieties. This is critical in drug development, where the compound serves as an intermediate for anticancer agents or protease inhibitors .
Q. Basic: What purification techniques are recommended for isolating the hydrate form?
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to exploit solubility differences between hydrate and anhydrous forms.
- Lyophilization : Freeze-drying aqueous solutions preserves the hydrate structure.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >95% purity. Monitor fractions via LC-MS to confirm hydrate integrity .
Q. Advanced: How does the compound’s stability vary under different pH conditions?
The Boc group is stable at neutral pH but hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions. The hydrate form may dehydrate to the anhydrous form at elevated temperatures (>40°C) or low humidity. Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH to model shelf-life, using TGA/DSC to track water loss .
Q. Advanced: What are its applications in designing bioactive molecules?
The compound is a key chiral building block for:
- Anticancer agents : Incorporated into type L inhibitors targeting protein-protein interactions .
- Peptide mimetics : The hydroxy group enables glycosylation or esterification for prodrug strategies.
- Enzyme substrates : Used to study serine hydrolases due to its stereospecific reactivity .
Properties
IUPAC Name |
(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5.H2O/c1-8(2,3)14-7(13)9-5(4-10)6(11)12;/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12);1H2/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIWGTMHYWJUPM-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679950 | |
Record name | N-(tert-Butoxycarbonyl)-L-serine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204191-40-2 | |
Record name | N-(tert-Butoxycarbonyl)-L-serine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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